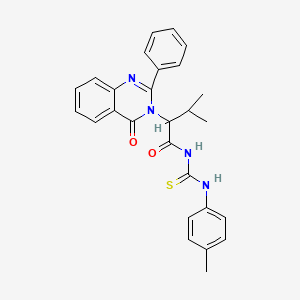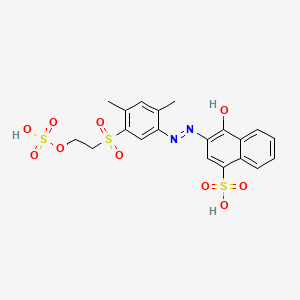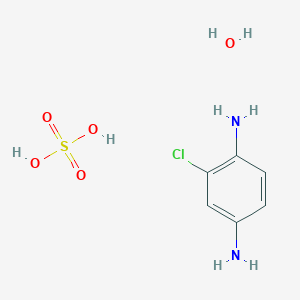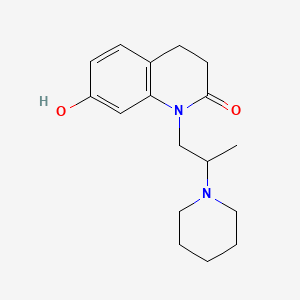
alpha-Linolenic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Linolenic anhydride is a derivative of alpha-linolenic acid, an essential omega-3 fatty acid. Alpha-linolenic acid is commonly found in seeds and oils such as flaxseed, chia, and hemp. It is known for its health benefits, including anti-inflammatory and cardiovascular protective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of alpha-linolenic anhydride typically involves the dehydration of alpha-linolenic acid. This can be achieved through various chemical reactions, including the use of dehydrating agents like acetic anhydride or phosphorus pentoxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of alpha-linolenic acid from natural sources such as flaxseed oil, followed by chemical dehydration. The process may include steps like urea complexation and low-temperature crystallization to purify the alpha-linolenic acid before conversion to its anhydride form .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-linolenic anhydride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxylipins, which are bioactive lipid mediators.
Reduction: Reduction reactions can convert it back to alpha-linolenic acid or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, peroxides, and enzymes like lipoxygenases.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Produces oxylipins like hydroperoxy-octadecatrienoic acids.
Reduction: Yields alpha-linolenic acid and other reduced derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha-linolenic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cellular signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory and cardiovascular protective effects.
Industry: Utilized in the production of functional foods and nutraceuticals
Mécanisme D'action
Alpha-linolenic anhydride exerts its effects primarily through its conversion to alpha-linolenic acid and subsequent metabolites. These metabolites, including eicosapentaenoic acid and docosahexaenoic acid, are incorporated into cell membranes, affecting membrane fluidity and signaling pathways. They also produce oxylipins, which have anti-inflammatory and pro-resolution effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-Linolenic Acid: Another omega-3 fatty acid with similar anti-inflammatory properties.
Linoleic Acid: An omega-6 fatty acid that also plays a role in cellular signaling and membrane structure.
Uniqueness
Alpha-linolenic anhydride is unique due to its specific structure and the bioactive metabolites it produces. Its ability to be converted into long-chain omega-3 fatty acids like eicosapentaenoic acid and docosahexaenoic acid distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
55726-27-7 |
|---|---|
Formule moléculaire |
C36H58O3 |
Poids moléculaire |
538.8 g/mol |
Nom IUPAC |
[(9E,12E,15E)-octadeca-9,12,15-trienoyl] (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C36H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21-34H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |
Clé InChI |
FPWRACULEOPBSB-NWUVBWGCSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
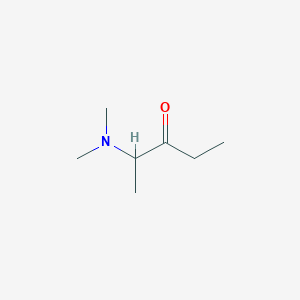
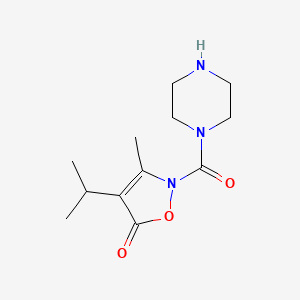
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
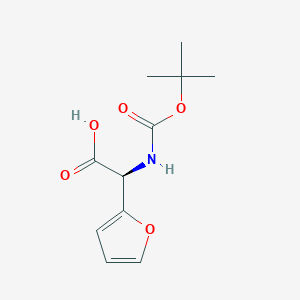
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)

